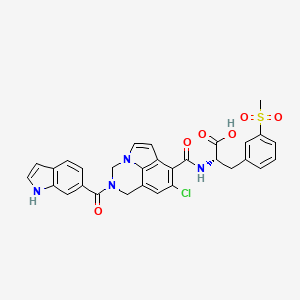
Immune cell migration-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Immune cell migration-IN-1 is a compound that has garnered significant attention in the field of immunology due to its role in modulating immune cell migration. This compound is particularly important in the study of immune responses, inflammation, and cancer immunotherapy. By influencing the movement of immune cells, this compound helps researchers understand the mechanisms underlying various immune-related processes and diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Immune cell migration-IN-1 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes steps such as:
Formation of the core structure: This involves the use of specific reagents and catalysts to build the core chemical structure of the compound.
Functional group modifications: Various functional groups are added or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch processing: Large quantities of the starting materials are processed in batches to produce the compound.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and reducing costs.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Immune cell migration-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts, including transition metals, are used to facilitate the reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its activity or stability.
科学研究应用
Immune cell migration-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemical reactions and mechanisms involving immune cells.
Biology: Helps in understanding the migration patterns of immune cells and their role in various biological processes.
Medicine: Plays a crucial role in the development of new therapies for immune-related diseases, including cancer and autoimmune disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting immune cell migration.
作用机制
The mechanism of action of Immune cell migration-IN-1 involves its interaction with specific molecular targets and pathways. The compound modulates the activity of signaling pathways that regulate immune cell migration, including:
Actin cytoskeleton: this compound influences the dynamics of the actin cytoskeleton, which is crucial for cell movement.
Chemokine receptors: The compound interacts with chemokine receptors on the surface of immune cells, guiding their migration.
Intracellular signaling: It affects intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell migration and survival.
相似化合物的比较
Immune cell migration-IN-1 is unique in its ability to specifically modulate immune cell migration. Similar compounds include:
Immune cell migration-IN-2: Another compound with similar properties but different molecular targets.
Chemokine receptor antagonists: These compounds also influence immune cell migration by blocking chemokine receptors.
Actin polymerization inhibitors: These compounds affect the actin cytoskeleton, similar to this compound, but with different mechanisms of action.
属性
分子式 |
C30H25ClN4O6S |
|---|---|
分子量 |
605.1 g/mol |
IUPAC 名称 |
(2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1 |
InChI 键 |
VDUKQVSBHGBMHI-VWLOTQADSA-N |
手性 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


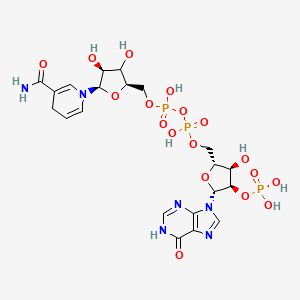
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
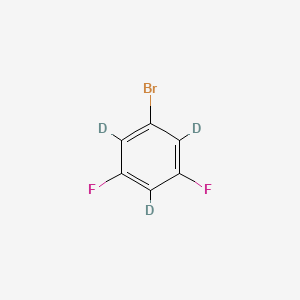
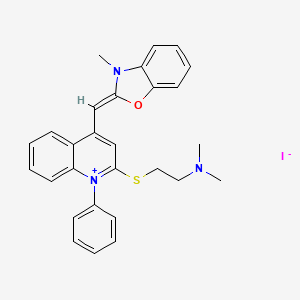
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
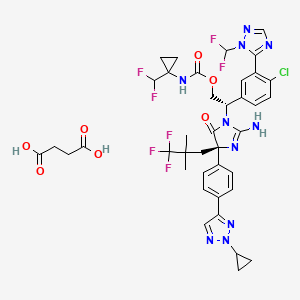
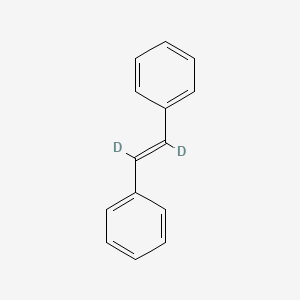
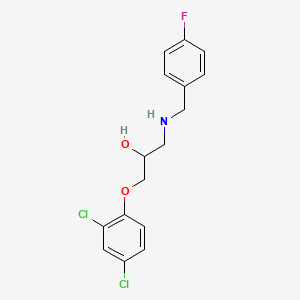


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
